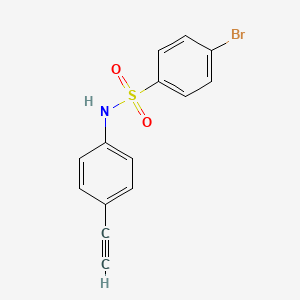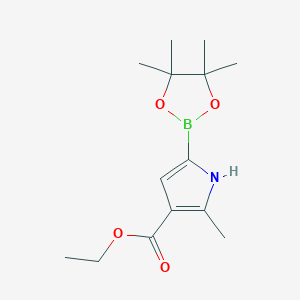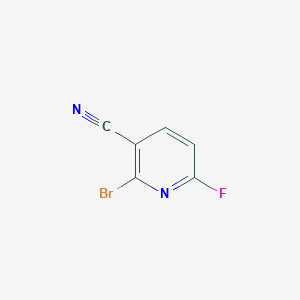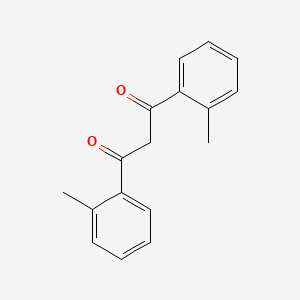
1-(2,6-Difluorophenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Difluorophenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFB is a urea derivative that has been found to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for the development of new drugs.
科学的研究の応用
Urea Biosensors
Urea biosensors have been developed to detect and quantify urea concentration in various fields such as fishery, dairy, food preservation, and agriculture. Enzyme urease is used as a bioreceptor element in these biosensors. Different materials like nanoparticles and conducting polymers are utilized for enzyme immobilization, highlighting the critical role of urea in biosensor research (Botewad et al., 2021).
Drug Design
Ureas play a significant role in drug design due to their unique hydrogen binding capabilities. They are incorporated in small molecules displaying a wide range of bioactivities for the modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This research confirms the importance of urea moiety in medicinal chemistry (Jagtap et al., 2017).
Agriculture: Ureaform as a Fertilizer
Ureaform, a condensation product between urea and formaldehyde, serves as a slow-release fertilizer. It is beneficial for improved fertility management and reduced pollution of drainage waters, illustrating urea's application in sustainable agriculture (Alexander & Helm, 1990).
Environmental Studies: Hydrogen Carrier and Biodegradation
Urea has been investigated as a potential hydrogen carrier for fuel cells, presenting a sustainable route for long-term energy supply. It is considered non-toxic, stable, and easy to transport and store, making it an attractive candidate for renewable energy sources (Rollinson et al., 2011). Additionally, studies on microbial degradation of polyfluoroalkyl chemicals in the environment have considered urea derivatives, emphasizing their role in environmental safety and pollution mitigation (Liu & Mejia Avendaño, 2013).
特性
IUPAC Name |
1-(2,6-difluorophenyl)-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O/c16-12-6-5-7-13(17)14(12)19-15(21)18-8-1-2-9-20-10-3-4-11-20/h5-7H,3-4,8-11H2,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUCVABIRVVLPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)NC2=C(C=CC=C2F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2401006.png)



![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide](/img/structure/B2401013.png)




![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2401023.png)

![4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B2401026.png)
![3-chloro-N'-{[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}benzohydrazide](/img/structure/B2401027.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2401029.png)